Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
CAS No.: 2453296-64-3
Cat. No.: VC5107631
Molecular Formula: C20H24ClNO3
Molecular Weight: 361.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2453296-64-3 |
|---|---|
| Molecular Formula | C20H24ClNO3 |
| Molecular Weight | 361.87 |
| IUPAC Name | methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1 |
| Standard InChI Key | PCIOCMQORLQMAA-MSOLQXFVSA-N |
| SMILES | COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
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Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reductive amination of diketones .
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (3R,4S) configuration .
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Functionalization: Introduction of the benzyl, 2-methoxyphenyl, and ester groups via alkylation, Suzuki coupling, or esterification .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A representative patent (US20120258963A1 ) describes the use of tert-butyl-protected intermediates and palladium-catalyzed cross-coupling reactions to assemble similar pyrrolidine derivatives. For example, tert-butyl (3R,4S)-5-[(R)-hydroxyphenylmethyl]pyrrolidine-1-carboxylate serves as a precursor, which undergoes benzylation and esterification before deprotection and salt formation .
Analytical Characterization
Quality control involves:
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Spectroscopy: NMR (¹H, ¹³C) and MS to verify structure and stereochemistry .
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X-ray Crystallography: Resolves absolute configuration in crystalline form .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound is pivotal in synthesizing beta-3 adrenergic receptor agonists, which target conditions like overactive bladder and metabolic disorders . Its pyrrolidine core mimics natural ligands, while the 2-methoxyphenyl group enhances receptor binding affinity .
Table 2: Comparative Bioactivity of Pyrrolidine Derivatives
| Compound | Target Receptor | EC₅₀ (nM) | Source |
|---|---|---|---|
| (3R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | Beta-3 | 12.3 | |
| Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | Beta-3 | 8.7 |
Research Trends and Future Directions
Recent studies focus on:
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